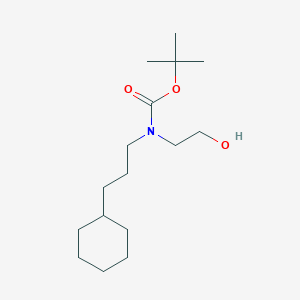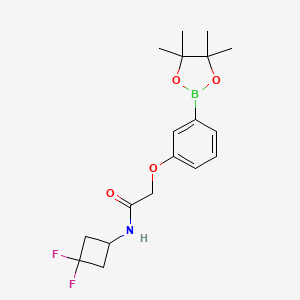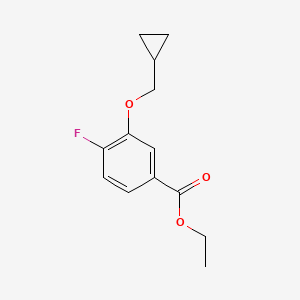
Ethyl 3-(cyclopropylmethoxy)-4-fluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(cyclopropylmethoxy)-4-fluorobenzoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant fragrances and are commonly found in fruits and flowers. This particular compound features a benzoate ester structure with a cyclopropylmethoxy group and a fluorine atom attached to the benzene ring. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(cyclopropylmethoxy)-4-fluorobenzoate typically involves the esterification of 3-(cyclopropylmethoxy)-4-fluorobenzoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally benign is also considered to minimize the environmental impact of the production process.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base to yield 3-(cyclopropylmethoxy)-4-fluorobenzoic acid and ethanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom on the benzene ring can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products:
Hydrolysis: 3-(cyclopropylmethoxy)-4-fluorobenzoic acid and ethanol.
Reduction: 3-(cyclopropylmethoxy)-4-fluorobenzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(cyclopropylmethoxy)-4-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 3-(cyclopropylmethoxy)-4-fluorobenzoate is primarily determined by its ability to interact with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The fluorine atom may enhance the compound’s binding affinity to its targets by forming strong hydrogen bonds or van der Waals interactions.
Comparison with Similar Compounds
Ethyl 3-(cyclopropylmethoxy)-4-difluorobenzoate: Similar structure but with an additional fluorine atom, which may alter its reactivity and biological activity.
3-(Cyclopropylmethoxy)-4-fluorobenzoic acid: The acid form of the ester, which may have different solubility and reactivity properties.
Uniqueness: Ethyl 3-(cyclopropylmethoxy)-4-fluorobenzoate is unique due to the presence of both the cyclopropylmethoxy group and the fluorine atom on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
1213256-62-2 |
|---|---|
Molecular Formula |
C13H15FO3 |
Molecular Weight |
238.25 g/mol |
IUPAC Name |
ethyl 3-(cyclopropylmethoxy)-4-fluorobenzoate |
InChI |
InChI=1S/C13H15FO3/c1-2-16-13(15)10-5-6-11(14)12(7-10)17-8-9-3-4-9/h5-7,9H,2-4,8H2,1H3 |
InChI Key |
FPLGHVNXMVPKQJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)F)OCC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[(2-Bromo-6-nitrophenoxy)methyl]piperidine](/img/structure/B12079921.png)
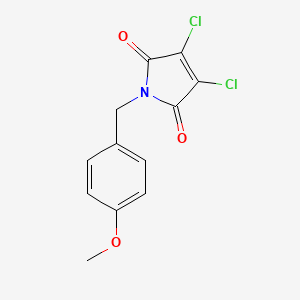


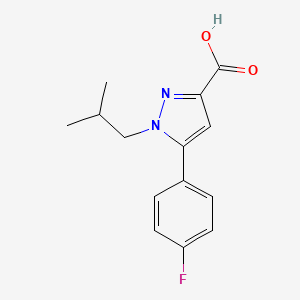

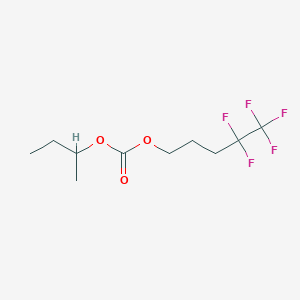
![Methyl 6,18-dimethoxy-17-[2-(4-methoxyphenoxy)acetyl]oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate](/img/structure/B12079952.png)
